(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride
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Overview
Description
1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an oxazole moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cycloaddition reaction between a nitrile oxide and an alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include oxazolone derivatives, reduced piperidine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
- 1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one monohydrochloride
- 2-Benzyl-4,5-dihydro-1H-imidazole
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
Uniqueness: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride stands out due to its unique combination of an oxazole ring, a piperidine ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H26ClN3O2 |
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Molecular Weight |
351.9 g/mol |
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H |
InChI Key |
SDYVBSKKZDAEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
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